ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description
The compound is a derivative of quinolone, a class of compounds that are widely used in medicinal chemistry . Quinolones and their derivatives have been reported to have a wide range of therapeutic potential .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters as building blocks . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of quinolone derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinolone core, which is a bicyclic system containing two carbonyl groups, one of which is part of a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the quinolone core and the various substituents. For example, the fluorophenyl group could potentially undergo reactions typical of aromatic halides .Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. It is suggested that the compound may undergo reactions at the benzylic position, which can be resonance stabilized . This process involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and reactivity suggest it may have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
Based on its potential involvement in the sm cross-coupling reaction, it may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts or substrates can affect the compound’s reactivity and the course of its reactions .
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]-7-ethyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4/c1-3-13-5-7-15-19(9-13)26(11-16(21(15)28)22(29)30-4-2)12-20(27)25-18-8-6-14(23)10-17(18)24/h5-11H,3-4,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNCOPTIGBSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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